(2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-24-16-9-5-8-15(12-16)20-22(10-11-26-20)19(23)17-13-18(25-21-17)14-6-3-2-4-7-14/h2-9,12-13,20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSCAVXWFECGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with 5-phenylisoxazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidine or isoxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to (2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Anti-inflammatory Effects
The mechanism of action for this compound may involve the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory and analgesic effects. The specific pathways and molecular targets are still under investigation but suggest potential therapeutic applications in treating inflammatory disorders.
Antitumor Activity
Preliminary studies have indicated that compounds with similar structures could exhibit cytotoxic effects against various cancer cell lines. The interaction of these compounds with cellular targets may induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction.
Case Studies
- Case Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines.
- Case Study on Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its dual heterocyclic system. Below is a comparative analysis with key analogs:
Key Findings
Bioactivity Trends: Antitumor Potential: Thiadiazole-containing methanones (e.g., compound from ) exhibit stronger antitumor activity compared to isoxazole analogs, likely due to enhanced electron-withdrawing effects and metabolic stability. CNS Activity: Methoxyphenyl-substituted compounds like RCS-4 and JWH-302 bind to cannabinoid receptors, but the target compound’s thiazolidine ring may reduce CNS penetration due to increased polarity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves a multi-step protocol similar to thiazolidine-isoxazole hybrids, such as cyclocondensation of thioureas with α-haloketones or 1,3-dipolar cycloadditions for the isoxazole ring .
Biological Activity
The compound (2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone , with the CAS number 2034471-75-3, is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, cytotoxicity, and molecular interactions, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.4 g/mol. The structure features a thiazolidine ring and an isoxazole moiety, which are known for their pharmacological significance.
Antifungal Activity
Recent studies have highlighted the antifungal potential of related compounds in the thiazolidine class. For example, derivatives such as 2d and 2e have shown significant activity against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) for compound 2e was reported at 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole, a standard antifungal agent .
The mechanism underlying the antifungal activity involves the inhibition of ergosterol synthesis by targeting the enzyme CYP51, similar to azole antifungals. This was evidenced by a reduction in ergosterol levels by 86% and 88% for compounds 2d and 2e , respectively, after 48 hours of treatment .
Cytotoxicity Analysis
Cytotoxicity assessments were performed using NIH/3T3 cell lines to evaluate the safety profile of these compounds. The IC50 values for compounds 2d and 2e were found to be 148.26 μM and 187.66 μM, respectively, indicating that they possess a favorable therapeutic index with minimal cytotoxic effects on normal cells .
Structure-Activity Relationship (SAR)
The biological activity was closely linked to the electronic properties of substituents on the phenyl moiety. Compounds with electronegative substituents (like fluorine and chlorine) exhibited enhanced antifungal activity due to increased lipophilicity, facilitating better membrane penetration .
Molecular Docking Studies
In silico studies have provided insights into the binding interactions of these compounds with target enzymes. Molecular docking simulations indicated that compounds fit well within the active site of CYP51, forming significant interactions with key residues such as Tyr76 and Phe255 . This structural compatibility suggests a strong potential for these compounds as therapeutic agents against fungal infections.
Summary of Findings
| Property | Compound 2d | Compound 2e |
|---|---|---|
| MIC against C. parapsilosis | 1.23 μg/mL | Comparable to ketoconazole |
| IC50 (NIH/3T3) | 148.26 μM | 187.66 μM |
| Ergosterol Synthesis Inhibition (48h) | 86% | 88% |
Q & A
Q. What are the common synthetic routes for (2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes:
- Step 1 : Condensation of 3-methoxyphenylthiosemicarbazide with chloroacetic acid to form the thiazolidine ring (sodium acetate as a base, acetic acid/DMF solvent, reflux) .
- Step 2 : Coupling with 5-phenylisoxazole-3-carbonyl chloride via nucleophilic acyl substitution (room temperature, dichloromethane, triethylamine catalyst) .
- Optimization : Adjust reaction time (2–6 hours), solvent polarity (DMF vs. ethanol), and temperature (reflux vs. 50°C) to improve yield (monitored by TLC/HPLC) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy group at 3-position, thiazolidine ring protons) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How can researchers validate the compound’s biological activity in preliminary assays?
- In vitro assays : Use cell-based models (e.g., cancer cell lines) to test cytotoxicity (MTT assay) or enzyme inhibition (kinase/phosphatase activity) .
- Positive controls : Compare with known thiazolidinone derivatives (e.g., anti-inflammatory or antimicrobial reference compounds) .
Q. What solvent systems are effective for recrystallizing this compound?
- Solvent pairs : DMF/ethanol (1:3 v/v) or acetic acid/water (1:5 v/v) for slow cooling (0.5°C/min) to yield high-purity crystals .
- Seeding : Introduce pre-formed microcrystals to avoid amorphous precipitates .
Advanced Research Questions
Q. How can structural contradictions in SAR studies be resolved for this compound?
- Hypothesis testing : Synthesize analogs with modified substituents (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl) and compare bioactivity .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., COX-2 or PPARγ) .
- Data validation : Replicate assays across independent labs to rule out batch-specific impurities .
Q. What methodologies address discrepancies in bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure metabolic stability (microsomal assays) and plasma protein binding to identify bioavailability bottlenecks .
- Dose-response refinement : Adjust dosing regimens in animal models (e.g., BALB/c mice) based on in vitro IC values .
Q. How can enantiomeric purity be ensured during synthesis?
Q. What strategies mitigate reproducibility issues in multi-step syntheses?
- Process control : Standardize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and moisture-sensitive steps (argon atmosphere) .
- Intermediate characterization : Isolate and validate all intermediates via H NMR before proceeding to subsequent steps .
Q. How can computational modeling guide the design of analogs with improved stability?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict degradation pathways (e.g., hydrolysis of the methoxy group) .
- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers to enhance blood-brain barrier penetration .
Q. What experimental designs are optimal for studying pH-dependent stability?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 48 hours, monitoring degradation via HPLC .
- Degradation product identification : Use LC-MS/MS to characterize hydrolyzed or oxidized byproducts .
Methodological Challenges and Solutions
Q. How can impurities from synthetic intermediates be identified and quantified?
- LC-MS/MS : Compare fragmentation patterns with commercial standards (e.g., unreacted thiosemicarbazide or isoxazole precursors) .
- Preparative HPLC : Isolate impurities (>90% purity) for standalone bioactivity testing .
Q. What approaches validate target engagement in mechanistic studies?
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .
- CRISPR-Cas9 knockout : Delete putative target genes (e.g., PPARγ) and assess loss of compound activity .
Q. How can crystallography data resolve ambiguous stereochemistry?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate) and refine data with SHELX .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous thiazolidinone derivatives .
Q. What statistical methods are recommended for analyzing dose-response contradictions?
- Non-linear regression : Fit data to Hill equation (GraphPad Prism) to calculate EC/IC with 95% confidence intervals .
- ANOVA with post-hoc tests : Compare multiple analogs using Tukey’s HSD to identify significant activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
